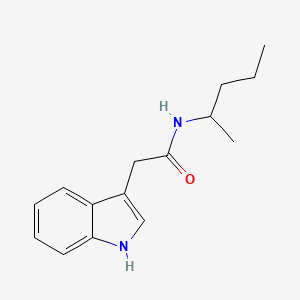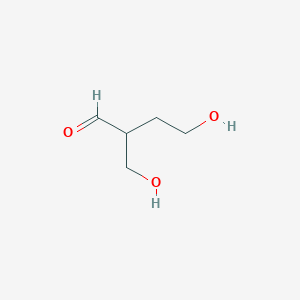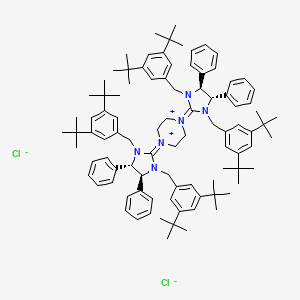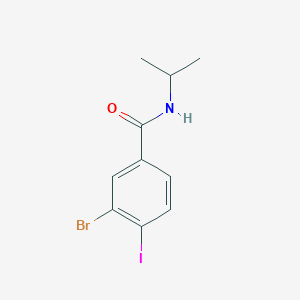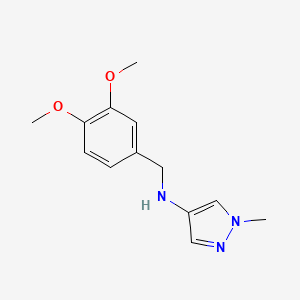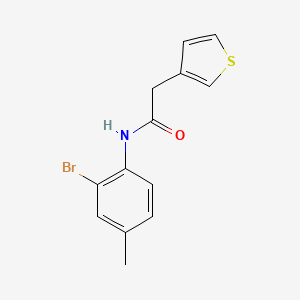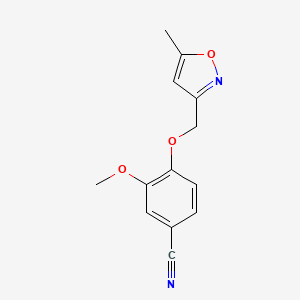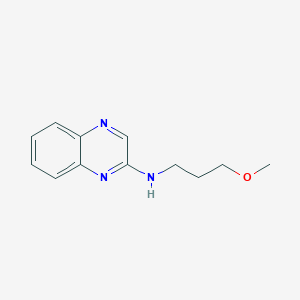
N-(3-methoxypropyl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)quinoxalin-2-amine: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method for synthesizing N-(3-methoxypropyl)quinoxalin-2-amine involves a three-component reaction using 1,2-diamines, aldehydes, and isocyanides.
Copper-Catalyzed Oxidative Amination: Another method involves the copper-catalyzed oxidative amination of quinoxalin-2-ones with primary or secondary amines.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Alkylation: N-(3-methoxypropyl)quinoxalin-2-amine can undergo regioselective C-3-alkylation via C–N bond cleavage of amine-derived Katritzky salts.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of reductive dimers or dihydro dimers depending on the substituents present.
Common Reagents and Conditions:
Photoredox Catalysts: Eosin-y and DIPEA are commonly used in photoredox catalysis for alkylation reactions.
Copper Catalysts: Copper salts are used in oxidative amination reactions.
Major Products:
C-3-Alkylated Quinoxalin-2-ones: These are the major products formed from the alkylation reactions.
Dihydroquinoxalin-2-ones: These are formed from photochemical reactions under specific conditions.
科学的研究の応用
Chemistry:
Synthesis of Hybrids: N-(3-methoxypropyl)quinoxalin-2-amine is used in the synthesis of phenylisoxazole quinoxalin-2-amine hybrids, which have shown potential as α-amylase and α-glucosidase inhibitors.
Biology and Medicine:
Antimicrobial Activity: Quinoxaline derivatives, including this compound, exhibit broad-spectrum antimicrobial activity.
Antiviral Activity: Some derivatives have shown promising antiviral activity in vitro.
Industry:
作用機序
The mechanism of action of N-(3-methoxypropyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, phenylisoxazole quinoxalin-2-amine hybrids inhibit α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the quinoxaline and isoxazole groups is crucial for achieving high binding energy with the target proteins .
類似化合物との比較
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: N-(3-methoxypropyl)quinoxalin-2-amine is unique due to the presence of the methoxypropyl group, which enhances its chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad-spectrum biological activity make it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
N-(3-methoxypropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-16-8-4-7-13-12-9-14-10-5-2-3-6-11(10)15-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,15) |
InChIキー |
CLQKPKIBSBIQSU-UHFFFAOYSA-N |
正規SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


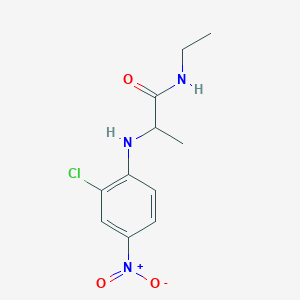
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
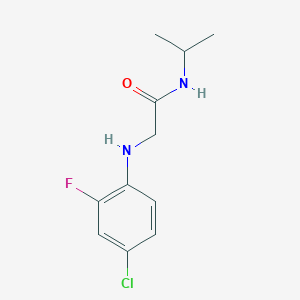

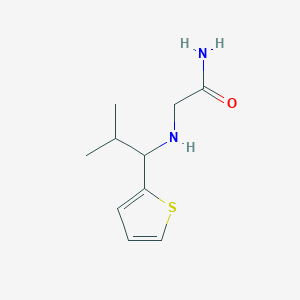
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
